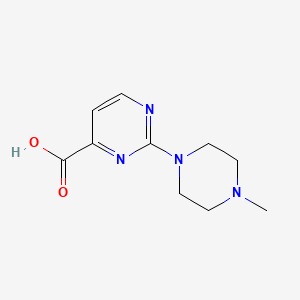

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H14N4O2 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C10H14N4O2/c1-13-4-6-14(7-5-13)10-11-3-2-8(12-10)9(15)16/h2-3H,4-7H2,1H3,(H,15,16) |

InChI Key |

OUJKELZTVBNIOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Biological Activity

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound primarily acts as an inhibitor of specific enzymes and receptors, which are crucial in various biological pathways. Notably, it has been studied for its inhibitory effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD leads to decreased levels of NAEs in the brain, influencing emotional behavior and potentially offering therapeutic benefits for mood disorders .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the compound affect its potency and selectivity. For example, substituting different groups at specific positions on the pyrimidine ring has shown varying degrees of inhibitory activity against NAPE-PLD. A notable finding was that the combination of a cyclopropylmethylamide with a phenylpiperidine group resulted in compounds with significantly enhanced potency (IC50 = 72 nM), demonstrating a tenfold increase compared to simpler analogs .

Table 1: Structure-Activity Relationship Overview

| Compound | R1 Group | R2 Group | IC50 (nM) | Notes |

|---|---|---|---|---|

| 1 | Cyclopropylmethylamide | Phenylpiperidine | 72 | Most potent NAPE-PLD inhibitor |

| 2 | Methyl | Morpholine | 720 | Base compound for comparison |

| 3 | Ethyl | Phenylpiperidine | 150 | Moderate potency |

Biological Activity

In addition to its role as an enzyme inhibitor, 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid has demonstrated antibacterial properties. Studies have shown that certain derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural modifications have been linked to enhanced antibacterial efficacy .

Table 2: Antibacterial Activity Assessment

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-Methyl derivative | Staphylococcus aureus | 15 |

| 4-Ethyl derivative | Escherichia coli | 12 |

| Parent compound | Pseudomonas aeruginosa | 9 |

Case Studies

Several studies have highlighted the therapeutic potential of this compound in preclinical models:

- NAPE-PLD Inhibition Study : In a study involving freely moving mice, the administration of a potent NAPE-PLD inhibitor derived from the parent compound resulted in significant modulation of emotional behavior, suggesting potential applications in treating anxiety and depression .

- Antibacterial Screening : A series of derivatives were screened against clinical isolates of MRSA, showcasing enhanced antibacterial properties compared to traditional antibiotics like ampicillin. This underscores the potential for developing new antibacterial agents based on this scaffold .

Chemical Reactions Analysis

Reaction Types

The compound undergoes reactions typical of carboxylic acids, amines, and heterocyclic systems:

Oxidation

-

Agents : KMnO₄, CrO₃.

-

Products : Hydroxylated or further oxidized derivatives (e.g., ketones, carboxylic acids) .

Reduction

Substitution

-

Mechanism : Nucleophilic (C=O, pyrimidine ring) or electrophilic (piperazine N) substitution.

-

Reagents : Alkyl halides, acyl chlorides, sulfonyl chlorides .

Table 2: Reaction Types and Conditions

Major Reaction Products

The compound’s reactivity yields diverse products depending on reaction conditions:

-

Pyrimidine ring modifications : Substitution at C-2 or C-4 positions with alkyl, aryl, or functional groups .

-

Piperazine derivatization : Alkylation or acylation of the piperazine nitrogen.

-

Carboxylic acid transformations : Amidation, esterification, or decarboxylation .

Examples of Product Families

-

Amides : Formed via coupling with amines using bases like DiPEA .

-

Esters : Generated by reacting with alcohols in acidic conditions.

-

Hydroxylated derivatives : Produced via oxidation of methylene groups .

Reaction Conditions and Control

Critical parameters influencing reaction outcomes include:

-

Temperature : Pyrimidine cyclization often requires high temperatures (160–200°C) .

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance substitution reactions .

-

Catalysts : Bases (e.g., NaH, DBU) or acids (e.g., HCl) drive carboxylation or substitution .

Table 3: Optimization of Reaction Conditions

| Parameter | Impact | Optimal Range | Reference |

|---|---|---|---|

| Temperature | Rate of cyclization | 160–200°C | |

| Solvent | Substitution efficiency | Polar aprotic | |

| Catalyst | Amidation success | DiPEA, HATU |

Analytical Characterization

Structural confirmation and purity assessment involve:

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among related compounds include:

- Substituent Position on Pyrimidine : The 2- vs. 4-position substitution alters steric and electronic interactions.

- Piperazine Modifications : Methyl, sulfamoyl, or aryl groups on piperazine influence solubility, bioavailability, and target binding.

- Carboxylic Acid Position : Pyrimidine-4-carboxylic acid () lacks piperazine but demonstrates hydrogen-bonding networks critical for crystallinity .

Data Table of Comparable Compounds

Preparation Methods

Nucleophilic Aromatic Substitution on Pyrimidine Core

A common approach involves nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine-4-carboxylic acid derivative with 4-methylpiperazine. The halogen at the 2-position (commonly chlorine or fluorine) is displaced by the nucleophilic nitrogen of the piperazine ring.

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

- Base: Mild bases like triethylamine or sodium carbonate to neutralize generated acid.

- Temperature: Elevated temperatures (60–120 °C) to promote substitution.

- Reaction time: Several hours to overnight.

- Starting from 2-chloropyrimidine-4-carboxylic acid derivative,

- React with 4-methylpiperazine under reflux in acetonitrile with triethylamine,

- Isolate the product by aqueous workup and purification via crystallization or chromatography.

This method is supported by analogous syntheses of pyrimidine derivatives with piperazine substituents described in recent medicinal chemistry literature.

Esterification and Subsequent Functional Group Manipulation

Some synthetic routes start from pyrimidine-4-carboxylic acid esters, which are easier to handle and purify, followed by:

- Nucleophilic substitution at the 2-position.

- Hydrolysis of the ester to regenerate the carboxylic acid.

Example conditions for esterification:

- Reflux of pyrimidine-4-carboxylic acid with ethanol and triethylamine for 48 hours yields ethyl esters with high yield (~81%).

Subsequent substitution with 4-methylpiperazine and hydrolysis under acidic or basic conditions affords the target acid.

Representative Synthetic Scheme

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Chloropyrimidine-4-carboxylic acid | 4-Methylpiperazine, triethylamine, MeCN, reflux | 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid | 60-80 | SNAr substitution at 2-position |

| 2 | Pyrimidine-4-carboxylic acid ester | 4-Methylpiperazine, reflux, then hydrolysis | 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid | 70-85 | Ester hydrolysis after substitution |

| 3 | Pyrimidine-4-carboxylic acid | CDI, 4-Methylpiperazine, room temp to 70 °C | Amide derivatives (for analog synthesis) | 50-75 | Peptide coupling for amide formation |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns and integrity of the pyrimidine ring and piperazine moiety.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- Thin Layer Chromatography (TLC): Used for reaction monitoring; typical Rf values depend on solvent systems.

- Purity: Achieved by column chromatography or crystallization.

Summary of Research Findings

- The nucleophilic aromatic substitution of halopyrimidines with 4-methylpiperazine is the most direct and widely used method to prepare 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid.

- Ester intermediates facilitate purification and can be hydrolyzed post-substitution to yield the free acid.

- Peptide coupling methods are useful for related amide derivatives but less common for direct preparation of the acid.

- Reaction conditions are generally mild to moderate, preserving sensitive functional groups.

- Yields range from moderate to high (60–85%), depending on the method and purification protocol.

- The compound’s synthesis is well-documented in medicinal chemistry literature and patent filings, confirming reproducibility and scalability.

Q & A

Q. What are the established synthetic routes for 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine-4-carboxylic acid derivatives often undergo reactions with 4-methylpiperazine under basic conditions (e.g., NaOH in DCM) to introduce the piperazinyl group . Key variables include temperature (20–50°C), solvent polarity, and stoichiometric ratios. Evidence from related piperazinyl-pyrimidine syntheses shows yields ranging from 60% to 85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR Spectroscopy : Critical for confirming regioselectivity of substitutions (e.g., distinguishing C2 vs. C4 positions on pyrimidine) .

- HPLC-MS : Used to monitor reaction progress and detect impurities, especially epimers or hydrolyzed byproducts that may co-elute under standard chromatographic conditions .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with degradation temperatures often exceeding 200°C for similar piperazinyl derivatives .

Q. How should researchers handle stability and storage of this compound?

Store under inert conditions (argon/vacuum) at –20°C to prevent hydrolysis of the carboxylic acid group. Stability studies on analogous compounds indicate susceptibility to moisture and light, necessitating desiccants and amber vials .

Advanced Research Questions

Q. How can contradictory HPLC purity data be resolved when synthesizing 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid?

Contradictions often arise from co-eluting impurities or epimerization. For example, chromatographic conditions (e.g., pH, column type) can separate epimers that form during synthesis . Methodological solutions:

Q. What strategies improve the yield of the final product in multi-step syntheses involving this compound?

- Stepwise Optimization : Adjust coupling agents (e.g., HATU vs. EDCI) and reaction times. For example, palladium-catalyzed cross-coupling steps may require inert atmospheres and elevated temperatures (40–100°C) .

- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .

- Scale-Up Considerations : Maintain stoichiometric excess of 4-methylpiperazine (1.2–1.5 eq) to drive reactions to completion .

Q. How do structural modifications to the pyrimidine or piperazine moieties affect bioactivity?

Evidence from acetylcholinesterase inhibitor studies on analogous compounds shows:

- Piperazine Substitution : 4-Phenylpiperazine derivatives enhance binding affinity to enzyme active sites (IC₅₀ values < 1 µM) compared to 4-methylpiperazine .

- Pyrimidine Functionalization : Carboxylic acid groups improve solubility but may reduce blood-brain barrier penetration, necessitating ester prodrug strategies .

Q. What computational methods are effective for predicting the reactivity of this compound in biological systems?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase) .

- DFT Calculations : Predict electrophilic/nucleophilic sites on the pyrimidine ring using Gaussian at the B3LYP/6-31G* level .

Methodological Guidelines

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

Q. What safety protocols are critical for handling this compound in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.